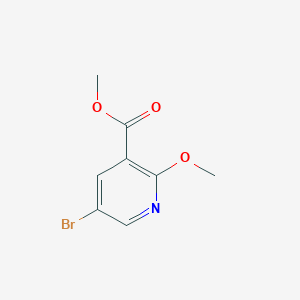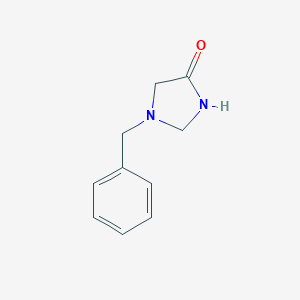
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline, also known as PFCP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation results in a change in the fluorescence properties of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline, allowing for the detection of metal ions.
Biochemical and Physiological Effects
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been shown to exhibit various biochemical and physiological effects. In addition to its use as a fluorescent probe, 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a promising candidate for further investigation as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline in lab experiments is its high selectivity for copper ions. This allows for the detection of copper ions in biological samples with high sensitivity and specificity. However, one limitation of using 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline is its potential toxicity. Further studies are needed to determine the safe and effective use of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline in lab experiments.
Future Directions
There are several future directions for the study of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline. One area of interest is its potential use in the development of new fluorescent probes for detecting metal ions. Additionally, further studies are needed to determine the potential use of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline as an anti-inflammatory agent. Finally, the safety and toxicity of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline need to be further investigated to determine its potential use in clinical applications.
Synthesis Methods
The synthesis of 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline involves the reaction between 3-pyridinecarboxaldehyde and 2-acetyl furan in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography to obtain pure 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline.
Scientific Research Applications
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been studied for its potential use in various scientific research applications. One area of interest is its potential use as a fluorescent probe for detecting metal ions. 1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline has been shown to exhibit high selectivity for copper ions, making it a promising candidate for use in detecting copper ions in biological samples.
properties
CAS RN |
121322-22-3 |
|---|---|
Product Name |
1-(3-Pyridylcarbonyl)-5-(2-furyl)-2-pyrazoline |
Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
[3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C13H11N3O2/c17-13(10-3-1-6-14-9-10)16-11(5-7-15-16)12-4-2-8-18-12/h1-4,6-9,11H,5H2 |
InChI Key |
LLVYEYIQEXJSCQ-UHFFFAOYSA-N |
SMILES |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1C=NN(C1C2=CC=CO2)C(=O)C3=CN=CC=C3 |
synonyms |
1H-Pyrazole, 4,5-dihydro-5-(2-furanyl)-1-(3-pyridinylcarbonyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





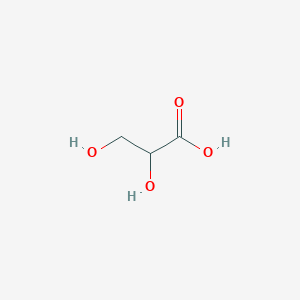
![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
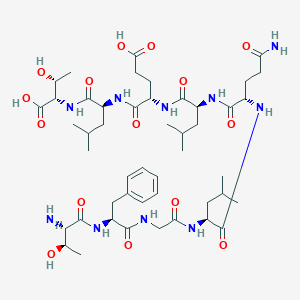
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

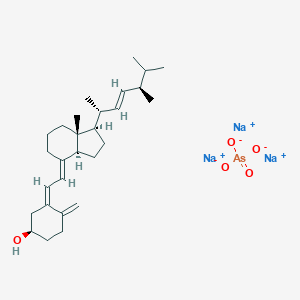
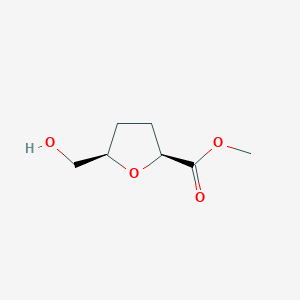
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)
